molecular formula C9H8BrN3O2 B15228178 Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate

Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate

Cat. No.: B15228178
M. Wt: 270.08 g/mol
InChI Key: VWQFJPDSMLEMTK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with bromohydrazone, followed by the formation of triazinium dicyanomethylide . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting disease-related processes . For instance, it may inhibit viral RNA polymerase, preventing the replication of RNA viruses .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate

InChI

InChI=1S/C9H8BrN3O2/c1-15-9(14)4-8-11-5-7-6(10)2-3-13(7)12-8/h2-3,5H,4H2,1H3

InChI Key

VWQFJPDSMLEMTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN2C=CC(=C2C=N1)Br

Origin of Product

United States

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